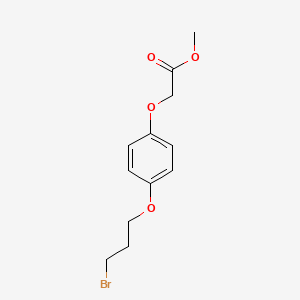
Methyl 2-(4-(3-bromopropoxy)phenoxy)acetate
Übersicht
Beschreibung
“Methyl 2-(4-(3-bromopropoxy)phenoxy)acetate” is a chemical compound with the CAS Number: 910032-57-4 . It has a molecular weight of 303.15 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15BrO4/c1-15-12(14)9-17-11-5-3-10(4-6-11)16-8-2-7-13/h3-6H,2,7-9H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 2-(4-(3-bromopropoxy)phenoxy)acetate” has a molecular weight of 303.15 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Crystallographic Studies
The compound Methyl 2-(4-(3-bromopropoxy)phenoxy)acetate has been involved in crystallographic studies. For instance, Lee, Ryu, and Lee (2017) investigated the crystal structure of a compound produced from the reaction between 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate, showcasing the structural versatility of such compounds (S. Lee, J. Ryu, & Junseong Lee, 2017).
Enzymatic Ether Cleavage
The enzymatic cleavage of ethers similar to Methyl 2-(4-(3-bromopropoxy)phenoxy)acetate has been a subject of research. Speranza et al. (2002) studied the biodegradation of 2-phenoxyethanol, which is structurally related, by a Gram-positive bacterium, revealing insights into the biochemical pathways involved (G. Speranza et al., 2002).
Antimicrobial Properties
Fuloria, Fuloria, and Gupta (2014) explored the antimicrobial properties of compounds derived from esterification processes similar to those involving Methyl 2-(4-(3-bromopropoxy)phenoxy)acetate. Their research contributes to understanding the antimicrobial potential of such compounds (N. Fuloria, S. Fuloria, & R. Gupta, 2014).
Applications in Obesity and Diabetes Treatment
Howe, Rao, Holloway, and Stribling (1992) identified a compound structurally related to Methyl 2-(4-(3-bromopropoxy)phenoxy)acetate as a beta 3-adrenergic agonist potentially useful in treating obesity and diabetes. This highlights the therapeutic applications of such compounds (R. Howe et al., 1992).
Synthesis and Characterization Studies
The synthesis and characterization of compounds structurally similar to Methyl 2-(4-(3-bromopropoxy)phenoxy)acetate have been extensively studied. For example, Desai, Dave, Shah, and Vyas (2001) synthesized a variety of methyl acetates with phenoxy components, contributing to the understanding of the chemical properties and potential applications of such compounds (N. Desai et al., 2001).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-[4-(3-bromopropoxy)phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO4/c1-15-12(14)9-17-11-5-3-10(4-6-11)16-8-2-7-13/h3-6H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYFJEVJPKOJGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-(3-bromopropoxy)phenoxy)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



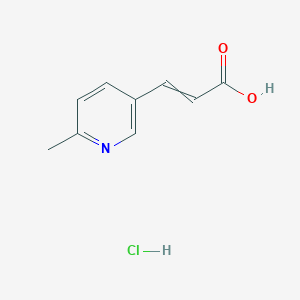
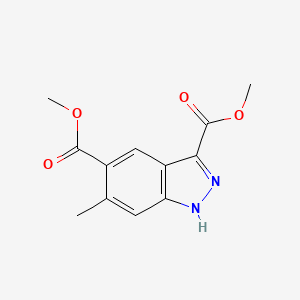

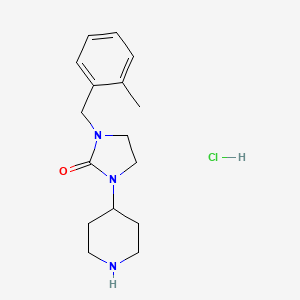


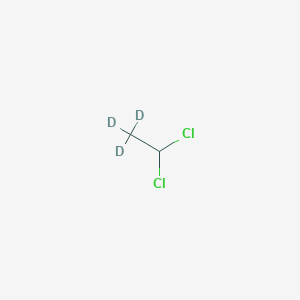
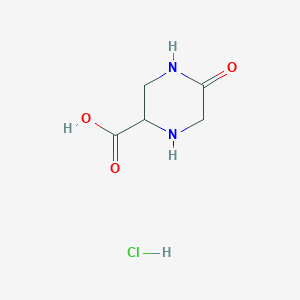
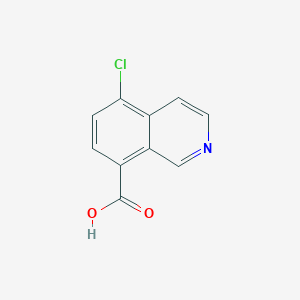

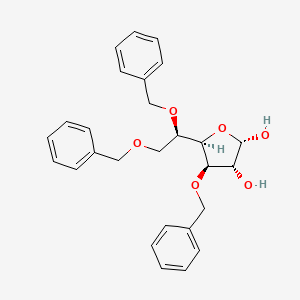
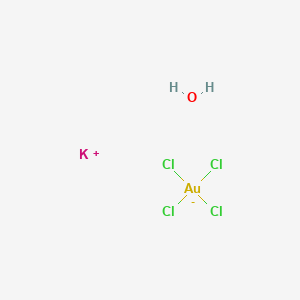
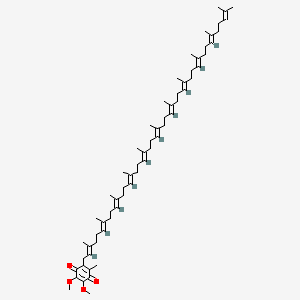
![1,4-Bis(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzene](/img/structure/B1434557.png)